Perindopril-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Perindopril due to its stable isotope labeling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 involves the incorporation of deuterium atoms into the Perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Perindopril using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions

Perindopril-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to its active metabolite, Perindoprilat D4, through enzymatic hydrolysis.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Enzymatic hydrolysis is typically carried out using esterases or amidases under physiological conditions (pH 7.4, 37°C).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like methanol or ethanol.

Major Products

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Perindoprilat D4.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacokinetic Studies

Perindopril-d4 is primarily utilized in pharmacokinetic studies to understand the metabolism and excretion of perindopril and its active metabolite, perindoprilat. The deuterated form allows for precise tracking in biological systems due to its distinct mass.

- Methodology : A commonly employed method for quantifying this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique provides high sensitivity and specificity, enabling the determination of drug concentrations in plasma and other biological matrices .

- Findings : Studies have shown that using UPLC-MS/MS with this compound as an internal standard significantly improves the accuracy of pharmacokinetic assessments. For instance, one study successfully quantified both perindopril and perindoprilat levels in human plasma, contributing to a better understanding of their bioavailability and therapeutic effects .

Clinical Trials

This compound has been instrumental in clinical trials assessing the efficacy of perindopril in various patient populations.

- Case Study : In the Perindopril Protection Against Recurrent Stroke Study (PROGRESS), researchers utilized pharmacokinetic data from deuterated compounds to evaluate the impact of blood pressure management on cognitive decline and dementia among individuals with cerebrovascular disease. The results indicated a significant reduction in cognitive decline associated with recurrent strokes when treated with perindopril .

Drug Interaction Studies

The use of this compound extends to studying drug interactions, particularly how different substances may affect the metabolism of perindopril.

- Research Insight : A study investigating the interaction between perindopril and other antihypertensive agents used this compound to assess changes in pharmacokinetics when combined with diuretics or calcium channel blockers. The findings suggested that certain combinations could enhance therapeutic outcomes while minimizing adverse effects .

Therapeutic Monitoring

This compound can also be applied in therapeutic drug monitoring (TDM) to optimize dosing regimens for patients on long-term ACE inhibitor therapy.

- Implementation : By measuring plasma levels of this compound, clinicians can adjust dosages based on individual patient responses, ensuring effective blood pressure control while reducing the risk of side effects.

Data Tables

| Study Name | Population | Outcome Measure | Result |

|---|---|---|---|

| PROGRESS | Patients with stroke history | Cognitive decline | 19% reduction with treatment |

| Hypertension Study | Hypertensive patients | Blood pressure control | Significant improvement observed |

作用机制

Perindopril-d4, like Perindopril, is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat D4. Perindoprilat D4 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The inhibition of ACE also leads to increased levels of bradykinin, which further contributes to vasodilation.

相似化合物的比较

Similar Compounds

Enalapril D4: Another deuterated ACE inhibitor used for similar research purposes.

Lisinopril D4: A deuterated version of Lisinopril, also used in pharmacokinetic and metabolic studies.

Ramipril D4: Deuterated form of Ramipril, used in similar scientific research applications.

Uniqueness

Perindopril-d4 is unique due to its specific pharmacokinetic profile and metabolic pathways. Compared to other deuterated ACE inhibitors, this compound has a distinct absorption rate and bioavailability, making it particularly useful for certain types of pharmacokinetic studies. Additionally, its metabolic conversion to Perindoprilat D4 provides a unique opportunity to study the enzymatic hydrolysis and subsequent pharmacological effects.

生物活性

Perindopril-d4 is a deuterated form of the angiotensin-converting enzyme (ACE) inhibitor perindopril, utilized primarily in pharmacokinetic studies due to its stable isotope labeling. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions as a prodrug that is converted in the liver to its active metabolite, Perindoprilat D4. This active form inhibits ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, Perindoprilat D4 leads to:

- Vasodilation : Reduced blood pressure and decreased cardiac workload.

- Increased Bradykinin Levels : Enhanced vasodilation effects due to elevated bradykinin, a peptide that promotes blood vessel dilation.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity. Key characteristics include:

- Absorption : Rapid absorption with peak plasma concentrations typically occurring between 3 to 7 hours post-administration.

- Half-Life : The elimination half-life ranges from 30 to 120 hours, influenced by the slow dissociation from ACE binding sites.

- Metabolism : Primarily hepatic metabolism with renal clearance; approximately 60% of circulating perindopril is protein-bound .

3.1 Cardiovascular Outcomes

Research has demonstrated that Perindopril-based regimens significantly reduce cardiovascular events in high-risk populations. For instance, in large-scale trials such as EUROPA and ADVANCE:

- Reduction in Major Cardiovascular Events : A pooled analysis revealed a lower incidence of cardiovascular mortality and nonfatal myocardial infarction (MI) among patients treated with Perindopril compared to placebo (HR 0.80; 95% CI 0.74–0.87) .

- Impact on Atrial Fibrillation (AF) : A study indicated that while Perindopril did not significantly reduce AF recurrence rates compared to placebo, it maintained effective blood pressure control in hypertensive patients with AF .

3.2 Drug Interaction Studies

This compound is also utilized in studies investigating drug-drug interactions. Its stable isotope labeling allows for precise tracking of metabolic pathways and interactions with other medications, enhancing our understanding of combined therapeutic regimens .

4. Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with other deuterated ACE inhibitors is useful:

| Compound | Unique Features | Pharmacokinetic Profile |

|---|---|---|

| This compound | Distinct absorption rate and bioavailability | Half-life: 30-120 hours |

| Enalapril D4 | Similar mechanism but different metabolism | Varies by formulation |

| Lisinopril D4 | Used primarily for hypertension | Similar pharmacokinetics |

| Ramipril D4 | Broader use in heart failure | Longer half-life |

5.1 Efficacy in Hypertensive Patients

A randomized controlled trial assessed the effects of a perindopril-based regimen on hypertensive patients with diabetes, showing significant improvements in blood pressure control and reduced cardiovascular risk compared to placebo .

5.2 Safety Profile

In clinical trials, adverse events associated with this compound were minimal and comparable to those observed with other ACE inhibitors. Most discontinuations were due to non-serious adverse events or patient withdrawal rather than direct drug-related complications .

属性

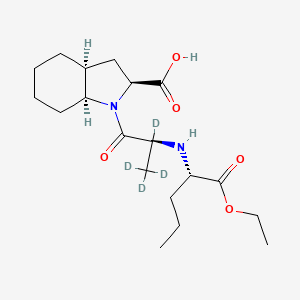

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-UQXGGBCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can you explain the analytical method used to quantify Perindopril and Perindopril D4 in the research?

A2: Both studies employed a sophisticated analytical technique called Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This method involves separating the analytes (Perindopril and Perindopril D4) from the biological matrix (plasma in this case) using UPLC. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the method by selecting specific precursor and product ions for analysis. This minimizes interference from other components in the sample.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。